molecular formula C21H21N5O3 B11499202 N-{4-[1-(3-methoxy-4-methylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide

N-{4-[1-(3-methoxy-4-methylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide

Cat. No.: B11499202
M. Wt: 391.4 g/mol
InChI Key: BZEAMUHXFQSTIU-UHFFFAOYSA-N
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Description

N-(4-{1-[(3-METHOXY-4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodiazole core, which is known for its diverse biological activities, and an oxadiazole ring, which is often associated with antimicrobial and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{1-[(3-METHOXY-4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with appropriate aldehydes or ketones under acidic conditions.

    Introduction of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Final Coupling: The final step involves coupling the benzodiazole and oxadiazole intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-{1-[(3-METHOXY-4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methanol or formaldehyde derivatives, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-(4-{1-[(3-METHOXY-4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential antimicrobial and anti-inflammatory properties make it a candidate for biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-{1-[(3-METHOXY-4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. The oxadiazole ring can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. These interactions can result in the inhibition of microbial growth, reduction of inflammation, or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-N-phenylaniline
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
  • N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

N-(4-{1-[(3-METHOXY-4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PROPANAMIDE stands out due to its unique combination of a benzodiazole core and an oxadiazole ring. This combination imparts distinct biological activities and chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

N-[4-[1-[(3-methoxy-4-methylphenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C21H21N5O3/c1-4-18(27)23-20-19(24-29-25-20)21-22-15-7-5-6-8-16(15)26(21)12-14-10-9-13(2)17(11-14)28-3/h5-11H,4,12H2,1-3H3,(H,23,25,27)

InChI Key

BZEAMUHXFQSTIU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)C)OC

Origin of Product

United States

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